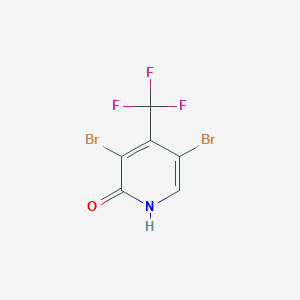

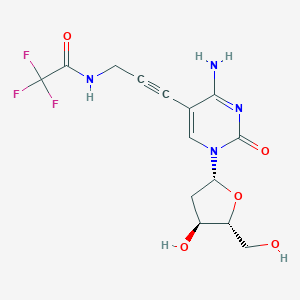

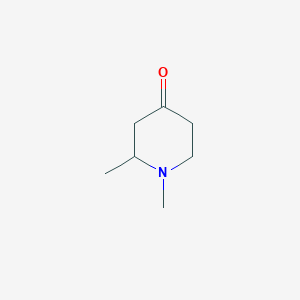

![molecular formula C8H7ClN4O B176465 6-氯咪唑并[1,2-a]吡啶-2-甲酰肼 CAS No. 119448-28-1](/img/structure/B176465.png)

6-氯咪唑并[1,2-a]吡啶-2-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of pyridine and can be used as a pharmaceutical intermediate . It has been detected for monitoring pH value (3.0–7.0) in a commercially available compound .

Synthesis Analysis

The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification . The synthesis of this compound involves multiple steps .Molecular Structure Analysis

The structure of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) can be found in the referenced material .Chemical Reactions Analysis

This compound has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .科学研究应用

生物化学:荧光探针

这种化合物由于其高选择性和灵敏性而被用作荧光探针。它特别有效地监测生物系统(如酵母细胞)中的pH变化,这对理解细胞过程至关重要 .

药理学:抗癌研究

在药理学研究中,该化合物的衍生物已显示出作为抗癌剂的潜力。它们诱导凋亡(一种程序性细胞死亡过程)的能力在癌症治疗策略中意义重大 .

有机合成:构建模块

该化合物在有机合成中用作通用的构建模块。它的结构允许各种化学修饰,使其成为合成各种有机分子的宝贵起始材料 .

分析化学:pH监测

分析化学家已使用6-氯咪唑并[1,2-a]吡啶-2-甲酰肼进行实时pH监测。它的快速响应时间和可逆性使其成为研究动态化学过程的绝佳工具 .

材料科学:传感器开发

材料科学研究人员一直在探索将这种化合物用于传感器开发。它的光学特性有利于创建能够检测环境条件变化的设备 .

环境科学:污染物检测

作用机制

Target of Action

It has been used as a fluorescent probe for monitoring ph changes , suggesting that it may interact with hydrogen ions or other components involved in pH regulation.

Mode of Action

The compound interacts with its targets by acting as a fluorescent probe. It has been detected for monitoring pH value (3.0–7.0), indicating that it may interact with hydrogen ions or other components involved in pH regulation . The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

Result of Action

The molecular and cellular effects of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide’s action primarily involve changes in fluorescence in response to pH changes . This allows for real-time imaging of pH changes in yeast .

Action Environment

The action, efficacy, and stability of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can be influenced by various environmental factors. For instance, its ability to act as a fluorescent probe for pH changes suggests that its activity may be influenced by the acidity or alkalinity of its environment .

实验室实验的优点和局限性

The advantages of using 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide in lab experiments include its versatile reactivity, its ability to be used in a variety of reactions, and its good yields. However, there are some limitations to using 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide in lab experiments. For example, the reaction must be carried out in anhydrous conditions in order to avoid the formation of undesirable by-products, and the reaction can be slow at room temperature. In addition, 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a potentially hazardous compound and should be handled with care.

未来方向

There are a number of potential future directions for 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide research. For example, further research could be conducted into the biochemical and physiological effects of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, research could be conducted into the development of new methods for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, as well as the development of new catalysts for its use in reactions. Finally, research could be conducted into the use of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide as a ligand for transition metal complexes, as well as its potential applications in the synthesis of polymers.

合成方法

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can be synthesized by the reaction of 2-chloroimidazole and ethyl chloroformate in the presence of a base. The reaction proceeds in a two-step process, with the first step involving the formation of an imidazolium salt, and the second step involving the formation of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide. The reaction can be carried out at room temperature and has a good yield. The reaction is typically carried out in anhydrous conditions in order to avoid the formation of undesirable by-products.

属性

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCNOGHXJSSDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191809 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119448-28-1 |

Source

|

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119448-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

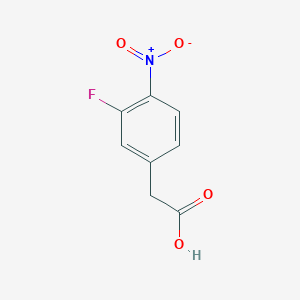

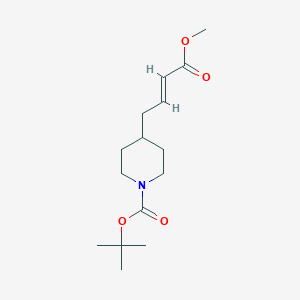

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)